2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-14-21(2,3)22(19-7-5-4-6-18(15)19)20(24)13-10-16-8-11-17(12-9-16)23(25)26/h4-14H,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMYAEKFTXPOQF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with acetone in the presence of a catalyst such as tungstophosphoric acid supported on γ-Al2O3 . The reaction conditions often require elevated temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the dihydroquinoline ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in Compound 4k or chloro in compounds ). This affects reactivity in cross-coupling reactions and binding affinity in biological systems.
- Biological Activity: Analogs like Compounds 5 and 6 exhibit melanoma inhibition, suggesting the dihydroquinoline scaffold is pharmacologically relevant. The nitro group in the target compound may modulate toxicity or target specificity .
Research Findings and Implications
- Structural Flexibility: The dihydroquinoline core accommodates diverse substituents, enabling tailored electronic and steric properties. For example, cyclopentanone-derived Compound 7 exhibits increased steric hindrance compared to acetone-derived analogs .
- Further studies are needed to validate this .
- Industrial Relevance : highlights commercial availability of related compounds, underscoring their utility in agrochemical or pharmaceutical manufacturing .
Biological Activity
2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives which are known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
The compound features a quinoline core substituted with a nitrophenyl group and an acrylate moiety, which may contribute to its biological activities.
Antioxidant Activity
Research has demonstrated that quinoline derivatives exhibit significant antioxidant properties. The compound has shown effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems. For instance, studies have indicated that compounds with similar structures can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated against various bacterial strains. Preliminary data suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is likely related to the disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, it has been found to inhibit the proliferation of certain cancer cells more effectively than some established chemotherapeutic agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Study | The compound demonstrated a reduction in malondialdehyde levels in treated cells, indicating decreased oxidative damage. |
| Antimicrobial Assay | Inhibition zones were observed against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. |
| Anticancer Research | IC50 values for cancer cell lines were recorded at 25 µM after 48 hours of treatment, indicating potent cytotoxic effects. |
The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules and modulate signaling pathways involved in oxidative stress response and apoptosis. The nitrophenyl group is particularly notable for enhancing electron affinity, which may facilitate redox reactions critical for its antioxidant properties.
Q & A
Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydroquinoline, and what critical reaction parameters optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with acryloyl derivatives. Key steps include:
- Core formation : Cyclization of 1,2-dihydroquinoline derivatives using triethyl methanetricarboxylate or similar reagents under reflux conditions .
- Acryloylation : Introducing the 3-(4-nitrophenyl)acryloyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Optimization : Yield is maximized by controlling temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (1:1.2 for acryloyl chloride to dihydroquinoline).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the dihydroquinoline core and acryloyl substitution patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the 1,2-dihydroquinoline ring and nitro group orientation .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
Advanced Research Questions
Q. How do structural modifications at the acryloyl or nitro groups influence biological activity, and what approaches establish structure-activity relationships (SAR)?
- Methodological Answer :
- Modifications :
- Nitro group replacement : Substituting -NO with -NH or -CF alters electron-withdrawing effects, impacting binding to redox-sensitive enzymes .
- Acryloyl substituents : Introducing halogen atoms (e.g., Cl, F) enhances lipophilicity and membrane permeability .
- SAR Methods :
- In vitro assays : Measure IC values against target enzymes (e.g., cytochrome P450) .
- Molecular docking : Predict interactions with active sites using software like AutoDock Vina, validated by mutagenesis studies .
Q. What contradictions exist in reported data on the compound’s stability, and how can researchers resolve them?
- Methodological Answer :
- Contradictions :
- Air sensitivity : Some studies report oxidation of the 1,2-dihydroquinoline core to quinoline under ambient conditions, while others note stability in inert atmospheres .
- Resolution Strategies :
- Controlled atmosphere studies : Use Schlenk lines or gloveboxes to isolate intermediates like 1,2-dihydroquinoline .
- Kinetic analysis : Monitor degradation via HPLC under varying O levels to establish stability thresholds .
Q. What challenges arise in achieving regioselective synthesis of the 1,2-dihydroquinoline core, and what catalytic systems address them?
- Methodological Answer :
- Challenges : Competing pathways (e.g., over-reduction to tetrahydroquinoline) reduce regioselectivity .
- Catalytic Solutions :
- TiO-S with hydrosilane/ethanol : Selectively reduces quinoline to 1,2-dihydroquinoline without further hydrogenation .
- Lewis acids (e.g., ZnCl) : Direct cyclization of aniline precursors to favor the 1,2-dihydroquinoline isomer .
Q. How does the compound interact with biological targets, and what methods elucidate these mechanisms?
- Methodological Answer :
- Targets : Potential interactions with DNA topoisomerases or NADPH oxidases due to the nitro group’s redox activity .
- Mechanistic Tools :
- Fluorescence quenching : Track binding to DNA or proteins using ethidium bromide displacement assays .
- Electrochemical studies : Cyclic voltammetry identifies redox potentials linked to pro-drug activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
